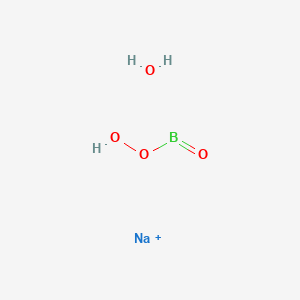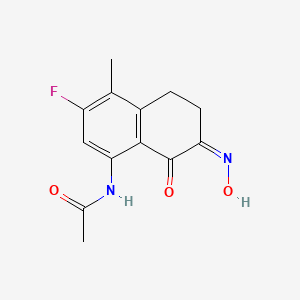
Iron;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(III) p-toluenesulfonate, also known as Iron(III) 4-methylbenzenesulfonate, is a chemical compound with the formula (CH₃C₆H₄SO₃)₃Fe · 6H₂O. It is a coordination complex where iron is in the +3 oxidation state, coordinated to three p-toluenesulfonate anions. This compound is commonly used as an oxidizing agent in various chemical reactions and has applications in materials science, particularly in the synthesis of conductive polymers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron(III) p-toluenesulfonate can be synthesized by reacting iron(III) chloride with p-toluenesulfonic acid in an aqueous medium. The reaction typically involves dissolving iron(III) chloride in water, followed by the addition of p-toluenesulfonic acid. The mixture is then heated to facilitate the reaction, resulting in the formation of Iron(III) p-toluenesulfonate hexahydrate .
Industrial Production Methods: In industrial settings, the production of Iron(III) p-toluenesulfonate often involves large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration processes to obtain the desired technical grade .
Analyse Chemischer Reaktionen
Types of Reactions: Iron(III) p-toluenesulfonate primarily undergoes oxidation reactions due to its strong oxidizing properties. It is also involved in substitution reactions where the p-toluenesulfonate anion can be replaced by other ligands .
Common Reagents and Conditions:
Oxidation Reactions: Iron(III) p-toluenesulfonate is used as an oxidant in the synthesis of poly(3,4-ethylenedioxythiophene) (PEDOT) nanofilms by vapor phase polymerization.
Substitution Reactions: It can catalyze the acetylation of alcohols, phenols, and aldehydes under mild conditions.
Major Products:
Oxidation Products: Conductive polymers such as PEDOT.
Substitution Products: Acetylated alcohols, phenols, and aldehydes.
Wissenschaftliche Forschungsanwendungen
Iron(III) p-toluenesulfonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Iron(III) p-toluenesulfonate exerts its effects is primarily through its role as an oxidizing agent. It facilitates the transfer of electrons from other molecules, thereby oxidizing them. In the synthesis of conductive polymers, for example, Iron(III) p-toluenesulfonate oxidizes monomers, leading to polymerization and the formation of conductive films . The molecular targets and pathways involved include the oxidation of thiophene derivatives in the case of PEDOT synthesis .
Vergleich Mit ähnlichen Verbindungen
Iron(III) trifluoromethanesulfonate: Another strong oxidizing agent used in similar applications.
Iron(III) perchlorate: Used as an oxidant in various chemical reactions.
Ammonium iron(II) sulfate: Commonly used in redox reactions but has different oxidation states compared to Iron(III) p-toluenesulfonate.
Uniqueness: Iron(III) p-toluenesulfonate is unique due to its specific coordination with p-toluenesulfonate anions, which imparts distinct solubility and reactivity properties. Its ability to facilitate the synthesis of conductive polymers like PEDOT sets it apart from other iron-based oxidants .
Eigenschaften
Molekularformel |
C7H8FeO3S |
|---|---|
Molekulargewicht |
228.05 g/mol |
IUPAC-Name |
iron;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.Fe/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |
InChI-Schlüssel |
LWLURCPMVVCCCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one](/img/structure/B15136188.png)



![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)


![(3Z,8R,13R,15R,16S,17S,18R,21Z,23E)-3,11,17-trimethylspiro[6,14,19,28,29-pentaoxapentacyclo[23.3.1.115,18.08,13.08,17]triaconta-3,11,21,23-tetraene-16,2'-oxirane]-5,20-dione](/img/structure/B15136217.png)




